![molecular formula C12H24N2O2 B1377641 tert-butyl N-(3-ethylpiperidin-4-yl)carbamate CAS No. 900642-61-7](/img/structure/B1377641.png)
tert-butyl N-(3-ethylpiperidin-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl N-(3-ethylpiperidin-4-yl)carbamate (TBEPC) is an organic compound that is a derivative of piperidine. It is a colorless liquid that is soluble in water and organic solvents. TBEPC has been extensively studied due to its potential applications in a variety of fields, including pharmaceuticals, agrochemicals, and biocatalysis. In
Scientific Research Applications
Supramolecular Assembly Modulation
This compound can modulate the self-assembly behavior of organic molecules on surfaces. The controlled thermal removal of tert-butyl groups from derivatives on surfaces like Ag (111) can lead to the construction of various supramolecular architectures, which is crucial for the development of functional molecular devices .
Chemical Transformations
The tert-butyl group’s unique reactivity pattern allows it to be used in a variety of chemical transformations. This can include its role in the synthesis of complex molecules where the tert-butyl group serves as a protective group or a steric hindrance to direct reactions .
Biological Relevance
In nature, the tert-butyl group is implicated in biosynthetic and biodegradation pathways. Its presence in compounds can influence these pathways, potentially leading to new methods of biocatalysis or the discovery of novel metabolic processes .
Surface-Assisted Systems
The compound’s ability to affect molecular adsorption behavior makes it valuable in constructing stable and long-range ordered nanostructures in surface-assisted systems. This has implications for nanotechnology and materials science .
Van der Waals Interactions
The tert-butyl group can influence van der Waals interactions between molecules, which is significant for the formation of certain molecular structures and can be exploited in the design of new materials .
Coordination Chemistry
The compound can participate in N–Ag–N coordination bonds, which are important in coordination chemistry and can be utilized in the synthesis of coordination complexes .
Hydrogen Bonding
Weak C–H⋯N hydrogen bonds involving tert-butyl groups can be critical in the formation of certain molecular structures, such as honeycomb networks, which have potential applications in molecular electronics .
Molecular Desorption
The addition of tert-butyl groups to compounds can induce desorption from surfaces, which can be used to control the assembly and disassembly of molecular layers, relevant in surface chemistry and sensor technology .
properties
IUPAC Name |
tert-butyl N-(3-ethylpiperidin-4-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-9-8-13-7-6-10(9)14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZZRCPXJDZCIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCCC1NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(3-ethylpiperidin-4-yl)carbamate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.